![molecular formula C13H11Cl2NO B1443713 4-[(3,5-Dichlorophenyl)methoxy]aniline CAS No. 656820-79-0](/img/structure/B1443713.png)

4-[(3,5-Dichlorophenyl)methoxy]aniline

Overview

Description

“4-[(3,5-Dichlorophenyl)methoxy]aniline” is a chemical compound that includes an aniline ring substituted with two chlorine atoms and a methoxy group .

Synthesis Analysis

The synthesis of such compounds often involves the use of transition metal-catalyzed reactions . For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could potentially be used in the synthesis .

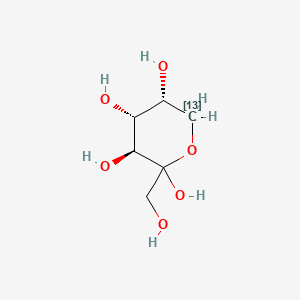

Molecular Structure Analysis

The molecular structure of “4-[(3,5-Dichlorophenyl)methoxy]aniline” consists of an aniline ring substituted with two chlorine atoms and a methoxy group . The exact positions of these substituents on the aniline ring can vary, leading to different isomers .

Chemical Reactions Analysis

The chemical reactions involving “4-[(3,5-Dichlorophenyl)methoxy]aniline” can be complex and depend on the specific conditions and reagents used. For instance, it may participate in Suzuki–Miyaura couplings, a type of carbon-carbon bond-forming reaction .

Scientific Research Applications

1. Inhibition of Src Kinase Activity

4-[(3,5-Dichlorophenyl)methoxy]aniline and its analogues demonstrate potential as inhibitors of Src kinase activity, which is crucial in various cellular processes, including cell proliferation. For instance, specific analogues have shown enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating their potential in cancer research and treatment (Boschelli et al., 2001).

2. Synthesis and Antimicrobial Activity

The compound has been utilized in the synthesis of novel derivatives with significant antimicrobial properties. Research indicates that various derivatives of 4-[(3,5-Dichlorophenyl)methoxy]aniline, when reacted with primary aromatic and heterocyclic amines, exhibit notable antimicrobial activities (Habib et al., 2013).

3. Electrochromic Material Development

This chemical has been used in the development of electrochromic materials. For example, novel donor-acceptor systems using derivatives of 4-[(3,5-Dichlorophenyl)methoxy]aniline have been synthesized for applications in electrochromic devices. These materials exhibit properties like high optical contrasts and fast switching speeds in the near-infrared region, making them suitable for various technological applications (Li et al., 2017).

4. Fluorescence Quenching Studies

Studies involving fluorescence quenching of boronic acid derivatives by aniline in alcohols have utilized 4-[(3,5-Dichlorophenyl)methoxy]aniline. Such research is significant in understanding the photophysical properties of molecules and has implications in fields like material science and molecular sensing (Geethanjali et al., 2015).

5. Research in Liquid Crystals

The compound is used in synthesizing new derivatives for research in liquid crystals. Studies have shown that derivatives of 4-[(3,5-Dichlorophenyl)methoxy]aniline exhibit stable smectic phases and nematic phases, contributing valuable insights to the field of liquid crystal technology (Miyajima et al., 1995).

Safety And Hazards

properties

IUPAC Name |

4-[(3,5-dichlorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-9(6-11(15)7-10)8-17-13-3-1-12(16)2-4-13/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVDNUPWSCLRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30798226 | |

| Record name | 4-[(3,5-Dichlorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30798226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-Dichlorophenyl)methoxy]aniline | |

CAS RN |

656820-79-0 | |

| Record name | 4-[(3,5-Dichlorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30798226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)

![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)

![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)

![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)

![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)

![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)

![6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester](/img/structure/B1443650.png)

![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)